Cas no 2034265-43-3 (N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide)

N-({4H,5H,6H,7H-ピラゾロ[1,5-a]ピリジン-3-イル}メチル)ナフタレン-1-カルボキサミドは、複雑なヘテロ環構造とナフタレン骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性分子の開発において重要な役割を果たす可能性があります。ピラゾロピリジン部分は高い分子多様性を提供し、ナフタレンカルボキサミド構造は疎水性相互作用やπ-πスタッキングを促進する特性を示します。特に、剛直な骨格構造と特定の立体配座により、標的タンパク質との選択的結合が期待されます。その特異的な分子設計から、創薬研究におけるリード化合物候補としての応用が注目されています。

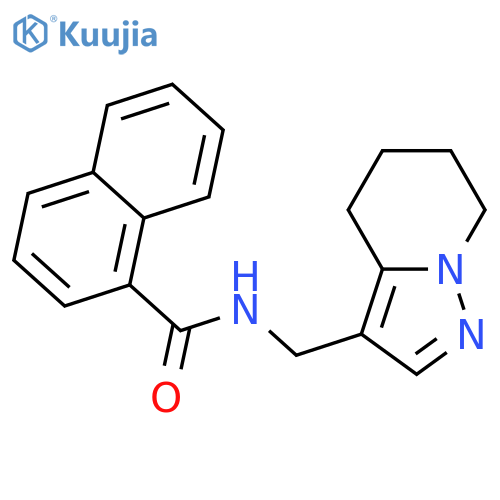

2034265-43-3 structure

商品名:N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide

CAS番号:2034265-43-3

MF:C19H19N3O

メガワット:305.3737

CID:5348784

N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide

- N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide

- N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide

-

- インチ: 1S/C19H19N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-2,5-9,13H,3-4,10-12H2,(H,20,23)

- InChIKey: SMFARVUZPXLACW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 427

- トポロジー分子極性表面積: 46.9

- 疎水性パラメータ計算基準値(XlogP): 3

N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6513-5595-40mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-10μmol |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-75mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-5μmol |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-2mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-5mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-15mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-20mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-10mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6513-5595-100mg |

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |

2034265-43-3 | 100mg |

$248.0 | 2023-09-08 |

N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2034265-43-3 (N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量